Palmitoyl-L-aspartic acid is derived from two primary sources:
The classification of palmitoyl-L-aspartic acid falls under:
The synthesis of palmitoyl-L-aspartic acid typically involves the following steps:
The molecular structure of palmitoyl-L-aspartic acid can be described as follows:
Palmitoyl-L-aspartic acid can participate in several chemical reactions, including:
The mechanism of action for palmitoyl-L-aspartic acid primarily involves its role as an inhibitor of Hedgehog signaling pathways. This pathway is critical for cell differentiation and proliferation.
Palmitoyl-L-aspartic acid exhibits several notable physical and chemical properties:
Palmitoyl-L-aspartic acid has several scientific applications:
Palmitoyl-L-aspartic acid (PLPA) and its structural analogs function as potent inhibitors of the Hedgehog (Hh) signaling pathway, primarily by targeting the Smoothened (SMO) receptor. Synthetic peptides mimicking the second intracellular loop of SMO, when palmitoylated, demonstrate high-affinity binding to SMO and disrupt downstream signaling. These peptides, such as Pal-LTYAWHTSFK (SMOi2-12), achieve half-maximal inhibition (IC₅₀) at 60 nM in melanoma (SK-Mel-2) cells by competitively blocking SMO activation sites. The palmitoyl moiety enhances membrane integration and sterically hinders conformational changes required for SMO signal transduction [6].
Table 1: Bioactivity of Palmitoylated SMO Peptide Analogs
Peptide Variant | Sequence | IC₅₀ (μM) | Target Specificity |
---|---|---|---|
SMOi2-12 | Pal-LTYAWHTSFK | 0.06 | SMO intracellular loop 2 |
SMOi2-8 | Pal-LTYAWHTSFKAL | 0.08 | SMO intracellular loop 2 |
SMOi3-1 | Pal-RGVMTLFSIKSNHPGLLSEKAASKINETML | 0.64 | SMO intracellular loop 3 |
Non-palmitoylated control | Ac-TYAWHTSFKA | >10 | Low membrane affinity |
This targeted inhibition suppresses transcriptional activation of Gli family proteins, reducing proliferation in Hh-dependent cancers like medulloblastoma and basal cell carcinoma [6].
PLPA’s amphipathic structure—comprising a hydrophobic palmitoyl chain and hydrophilic aspartic acid head—enables precise interactions with lipid bilayers. Molecular dynamics simulations reveal that PLPA integrates into membrane boundary regions between liquid-ordered (Lo) and liquid-disordered (Ld) phases. This integration increases phospholipid chain order parameters by ~30% in dipalmitoylphosphatidylcholine (DPPC) membranes, as quantified via ²H-NMR spectroscopy. Such ordering stabilizes lipid raft microdomains, which serve as platforms for transmembrane signaling proteins like PAG (phosphoprotein associated with glycosphingolipid-enriched microdomains) [2] [7].
Table 2: Membrane Perturbations Induced by Palmitoylated Compounds
Membrane Type | Palmitoylated Compound | Effect on Lipid Order | Biological Consequence |
---|---|---|---|
DPPC/egg-PG (7:3) | SP-C palmitoylated peptide | ↑ 25–30% in gel phase | Enhanced surfactant stability |
DOPC/PSM/Chol (Boundary) | Palmitoylated PAG peptide | Prefers boundary regions | Altered adaptor protein clustering |
DPPC-d62 monolayers | Palmitoyl-L-aspartic acid | ↑ orientational order | Facilitated protein-membrane docking |
Notably, PLPA’s disordering effects are temperature-dependent, exerting maximal impact during gel-to-liquid crystalline phase transitions critical for respiratory surfactant function [2].
PLPA participates in reversible S-palmitoylation, a post-translational modification catalyzed by zinc finger DHHC-type palmitoyltransferases (ZDHHC-PATs). The enzymatic mechanism involves a two-step "ping-pong" reaction:
This modification anchors proteins to membranes and regulates their trafficking and stability. For instance:
Table 3: Key Enzymes Regulating PLPA-Related Palmitoylation
Enzyme Class | Representative Members | Substrates | Functional Impact |
---|---|---|---|
Palmitoyltransferases | ZDHHC3, ZDHHC20 | SP-C, BACE1 | Membrane anchoring; β-amyloid regulation |
ZDHHC8, ZDHHC5 | SLC7A11, PSD-95 | Neuronal signaling complex assembly | |
Depalmitoylases | APT1, PPT1 | Ras, Gα subunits | Signal termination; lysosomal degradation |
PLPA disrupts mitochondrial bioenergetics by modulating calcium flux and fission/fusion dynamics. In neuronal SH-SY5Y cells, PLPA exposure elevates cytosolic Ca²⁺ by 2.5-fold, activating calpain proteases and cyclin-dependent kinase 5 (CDK5). These enzymes hyperphosphorylate tau at epitopes like Ser396/Ser404, a hallmark of Alzheimer’s neurofibrillary tangles. Concurrently, PLPA impairs fatty acid β-oxidation by saturating carnitine palmitoyltransferase (CPT) systems, leading to:
Age-related accumulation of PLPA in serum correlates with mitochondrial translocase dysfunction, particularly in voltage-dependent anion channels (VDACs), reducing metabolite exchange capacity by 50% [4].
Table 4: Mitochondrial Dysregulation Induced by PLPA
Parameter | Change vs. Control | Downstream Effect |
---|---|---|
Intracellular Ca²⁺ | ↑ 150% | Calpain/CDK5 activation; tau hyperphosphorylation |
Mitochondrial fission | ↑ 40% | Fragmented network; impaired energy metabolism |
ROS production | ↑ 80% | Oxidative damage to mtDNA |
CPT-1 activity | ↓ 30% | Reduced fatty acid import for β-oxidation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7